molecular formula C8H11NO B032166 3-Methoxy-5-methylaniline CAS No. 66584-31-4

3-Methoxy-5-methylaniline

Cat. No. B032166
CAS RN: 66584-31-4
M. Wt: 137.18 g/mol
InChI Key: SIYIMMXOEYEZHK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3-Methoxy-5-methylaniline often involves the reduction of Schiff bases, leading to molecules with complex structures and potential applications in the synthesis of azo dyes and dithiocarbamate (Ajibade & Andrew, 2021). Another example includes the ring opening followed by ring closure reactions, affording novel structures with considerable stability and reactivity, indicating the versatility of methods in synthesizing related compounds (Halim & Ibrahim, 2022).

Molecular Structure Analysis

The molecular structure of compounds related to 3-Methoxy-5-methylaniline demonstrates diverse crystal systems and stabilization via intermolecular interactions, including hydrogen bonding and secondary interactions. These structural features are critical for understanding the chemical behavior and potential applications of these compounds (Ajibade & Andrew, 2021).

Chemical Reactions and Properties

Chemical reactions involving 3-Methoxy-5-methylaniline derivatives include regioselective reduction and cyclocondensation, leading to a variety of tetramate and heterocyclic derivatives. These reactions underscore the compound's utility as an intermediate in synthesizing a broad spectrum of chemical entities (Issa et al., 2006).

Physical Properties Analysis

The physical properties of related compounds, such as poly-o-methoxyaniline and poly-o-methylaniline, have been characterized, revealing insights into their oxidation states, conductivity, and structural arrangements. These properties are essential for applications in materials science and electronics (Zampronio & Oliveira, 2004).

Chemical Properties Analysis

Electropolymerization studies of 2-methoxyaniline, a compound closely related to 3-Methoxy-5-methylaniline, reveal the influence of monomer concentration on the structure and properties of the resulting polymers. These findings contribute to our understanding of the chemical properties and potential applications of methoxyaniline derivatives in creating conductive polymers (Viva et al., 2002).

Scientific Research Applications

  • Antibacterial Activity : Compounds derived from 3-Methoxy-5-methylaniline have been found to have potent inhibitory effects on bacterial DNA polymerase IIIC, leading to notable antibacterial activity against Gram-positive bacteria. This suggests potential therapeutic applications in treating bacterial infections (Zhi et al., 2005).

  • Corrosion Inhibition : Derivatives of 3-Methoxy-5-methylaniline, such as N-[(3-Bromo-2-methylthiophen-5-yl)methylene]-4-methoxyaniline, have been effective in inhibiting zinc metal corrosion in hydrochloric acid solutions, indicating potential industrial applications in corrosion prevention (Assad et al., 2015).

  • Chemical Reactions and Products : The reaction of 3-methoxy-3-methyl-1-butanol with OH radicals produces various chemicals like acetone and methyl acetate, with a significant lifetime, revealing insights into chemical processes and potential industrial applications (Aschmann et al., 2011).

  • Cancer Treatment : Analogs of 3-Methoxy-5-methylaniline, such as 3'-methylamino analogs of amsacrine, have shown high DNA binding, water solubility, and in vivo solid tumor activity, indicating potential in cancer treatment (Atwell et al., 1986).

  • Photodynamic Therapy : New zinc phthalocyanine derivatives substituted with 3-Methoxy-5-methylaniline-related groups exhibit good fluorescence properties and high singlet oxygen quantum yield, making them promising for cancer treatment through photodynamic therapy (Pişkin et al., 2020).

  • Sensing Applications : Certain derivatives have been used in the development of sensors, such as the detection of Al3+ ions with high sensitivity, showcasing potential applications in environmental monitoring and analytical chemistry (Dhara et al., 2014).

  • Chemical Synthesis : 3-Methoxy-5-methylaniline is involved in various chemical syntheses and reactions, contributing to the development of new compounds and materials with potential biological activities and industrial applications, as demonstrated in multiple studies (e.g., Brennan et al., 1986; Janin et al., 1999).

Safety And Hazards

3-Methoxy-5-methylaniline is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed and may cause cancer . Safety precautions include obtaining special instructions before use, not handling until all safety precautions have been read and understood, using personal protective equipment as required, and washing face, hands, and any exposed skin thoroughly after handling .

properties

IUPAC Name

3-methoxy-5-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-6-3-7(9)5-8(4-6)10-2/h3-5H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIYIMMXOEYEZHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80212881
Record name Methoxymethylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80212881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-5-methylaniline

CAS RN

63460-04-8
Record name Methoxymethylbenzenamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063460048
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methoxymethylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80212881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
74
Citations
TA Emokpae, O Eguavoen, J Hirst - Journal of the Chemical Society …, 1980 - pubs.rsc.org
… 3-Methoxy-5-methylaniline.-A mixture of 3-fluoro-5- … Reduction with stannous chloride and hydrochloric acid gave 3-methoxy-5-methylaniline, mp 48 "C (lit.,15 46- …
Number of citations: 1 pubs.rsc.org
T Yamaguchi, K Hasegawa, S Kamino, K Miyachi… - Analytical …, 2007 - jstage.jst.go.jp
… demonstrated that the results obtained by the present method were not different from those obtained by the comparison procedure, uricase/N-(3sulfopropyl)-3-methoxy-5-methylaniline …
Number of citations: 42 www.jstage.jst.go.jp
CZ Pei, Y Zhang, P Wang, BJ Zhang… - Phytotherapy …, 2019 - Wiley Online Library
… Total cholesterol (TC) were determined by 3-methoxy-5-methylaniline methods (cholesterol … , and triglycerides (TG) by 3-methoxy-5-methylaniline methods (free glycerol determination kit…
Number of citations: 50 onlinelibrary.wiley.com
A Hata, Y Endo, Y Nakajima, M Ikebe… - Journal of …, 2007 - Wiley Online Library
… Creatinine in urine was analyzed photometrically using creatinase and N-(3-sulfpuropyl)-3-methoxy-5methylaniline with a commercial kit (Pure Auto CRE-N, Daiichi Pure Chemicals, …
Number of citations: 101 onlinelibrary.wiley.com
T Ikawa, S Masuda, S Akai - Chemistry–A European Journal, 2020 - Wiley Online Library
Benzynes were selectively generated in situ from phenols and trapped regioselectively with potassium hexamethyldisilazide to form primary anilines following acidic workup. The direct …
TJ Heckrodt, Y Chen, R Singh - Tetrahedron, 2019 - Elsevier
An extensive medicinal chemistry campaign and subsequent SAR studies led to the discovery of the highly potent and selective JAK1/3 inhibitor R545. To support advanced pre-clinical …
Number of citations: 1 www.sciencedirect.com
Y Nakajima, Y Endo, Y Inoue… - Applied …, 2006 - Wiley Online Library
… Creatinine in urine was analyzed photometrically using creatinase and N-(3-sulfpuropyl)-3-methoxy-5-methylaniline by a commercial kit (Pure Auto CRE-N, Daiichi Pure Chemicals Co. …
Number of citations: 36 onlinelibrary.wiley.com
L Piéroni, P Delanaye, A Boutten, AS Bargnoux… - Clinica Chimica …, 2011 - Elsevier
Chronic kidney disease definition is based on glomerular filtration rate (GFR) estimations which are derived from creatinine-based equations. The accuracy of GFR estimation is thus …
Number of citations: 137 www.sciencedirect.com
J Guimarães, I Bracchi, C Pinheiro, NX Moreira… - Toxics, 2023 - mdpi.com
… The hydrogen peroxide formed produces a blue pigment through the action of peroxidase and by quantitative oxidative condensation with N-(3-sulfopropyl)-3-methoxy-5-methylaniline (…
Number of citations: 8 www.mdpi.com
JJ Kim, YM Choi, JH Kang, KR Hwang… - Obstetrics & …, 2013 - synapse.koreamed.org
Objective Metabolic disturbances are well-recognized clinical features of polycystic ovary syndrome (PCOS). Carotid intima-media thickness (CIMT) has been widely used as a …
Number of citations: 17 synapse.koreamed.org

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